Marizomib (also known as Salinosporamide A, NPI-0052) is a naturally occurring, potent, and irreversible pan-proteasome inhibitor with a unique β-lactone-γ-lactam structure []. It was first isolated from the marine actinomycete Salinispora tropica []. Marizomib is classified as a second-generation proteasome inhibitor, exhibiting distinct pharmacological properties compared to the first-generation inhibitor, Bortezomib []. This distinction arises from its irreversible binding to the proteasome and its ability to inhibit all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) [, ]. Its unique properties and potent anti-tumor activity in preclinical studies have propelled Marizomib into clinical trials for various hematologic malignancies and solid tumors, including multiple myeloma [], lymphomas [], leukemias [], and glioblastoma [].
Molecular Structure Analysis
Marizomib possesses a unique β-lactone-γ-lactam bicyclic structure, which is key to its biological activity []. This distinct structure differentiates it from other proteasome inhibitors like Bortezomib, contributing to its enhanced potency and ability to irreversibly bind to the proteasome []. Further investigation into the structure-activity relationship of Marizomib and its analogs could unveil valuable insights for designing more potent and selective proteasome inhibitors.
Chemical Reactions Analysis
Marizomib's β-lactone ring is highly reactive and responsible for its irreversible binding to the proteasome []. This covalent modification of the proteasome's catalytic subunits leads to their permanent inactivation, effectively disrupting cellular protein homeostasis []. Detailed analysis of the specific chemical reactions involved in Marizomib's binding to the proteasome would provide a deeper understanding of its mechanism of action and potential for targeted drug design.
Mechanism of Action
Marizomib exerts its anti-tumor effects primarily by inhibiting the 20S proteasome, a crucial cellular machinery responsible for degrading damaged or misfolded proteins []. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic proteins and ultimately triggering cell death [, , , ].
Irreversible binding to the proteasome: The β-lactone ring of Marizomib forms a covalent bond with the threonine residue in the active site of the proteasome's catalytic subunits, irreversibly inhibiting their activity [].
Pan-proteasome subunit inhibition: Unlike other PIs that primarily target the CT-L subunit, Marizomib potently inhibits all three catalytic subunits (CT-L, T-L, and C-L), resulting in more effective proteasome inhibition [, ].
Induction of apoptosis: The accumulation of misfolded proteins and pro-apoptotic factors due to proteasome inhibition activates apoptotic pathways, leading to tumor cell death [, , ].
Applications
Cancer Biology: Investigating the role of the ubiquitin-proteasome system in cancer development and progression. []
Drug Resistance: Studying mechanisms of resistance to proteasome inhibitors and identifying strategies to overcome them. [, , , ]
Drug Discovery: Serving as a lead compound for developing novel proteasome inhibitors with enhanced potency, selectivity, and pharmacological properties. [, ]
Cellular Signaling: Elucidating the intricate signaling pathways regulated by the proteasome and their implications in various diseases. [, , ]
Neurodegenerative Diseases: Exploring the potential of proteasome inhibition as a therapeutic strategy for neurodegenerative disorders characterized by protein aggregation. [, , , ]
Immunology: Investigating the role of the proteasome in immune responses and developing immunomodulatory therapies. [, ]
Combination Therapies: Researchers are exploring synergistic combinations of Marizomib with other anti-cancer agents, such as histone deacetylase inhibitors (HDACi) and immunomodulatory drugs, to enhance its therapeutic efficacy in various cancers, including multiple myeloma [, ] and glioblastoma [, , , ].
Overcoming Drug Resistance: Studies investigating the ability of Marizomib to overcome resistance to first-generation proteasome inhibitors like Bortezomib in multiple myeloma [, ] and exploring its potential in treating Bortezomib-refractory patients. [, ]
Targeting CNS Malignancies: Marizomib's ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain tumors like glioblastoma [, , , , ].
Biomarker Development: Studies are underway to identify potential biomarkers that predict response to Marizomib in glioma patients, aiming to personalize treatment strategies and improve clinical outcomes [, ].
Related Compounds
Bortezomib
Compound Description: Bortezomib is a first-in-class, reversible proteasome inhibitor approved by the FDA for the treatment of relapsed and refractory multiple myeloma and mantle cell lymphoma. [] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome. []
Carfilzomib
Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for treating multiple myeloma. [, ] Like Bortezomib, it primarily targets the CT-L activity of the proteasome. []
Relevance: Carfilzomib, alongside Bortezomib, serves as a benchmark for comparing Marizomib's efficacy and pharmacological profile. [] While both Carfilzomib and Marizomib bind irreversibly, Marizomib exhibits a broader spectrum of proteasome inhibition, effectively targeting all three subunits. [, , ] This pan-subunit inhibition potentially contributes to Marizomib's ability to overcome resistance mechanisms associated with Carfilzomib. [] Additionally, similar to Bortezomib, Carfilzomib's limited blood-brain barrier penetration contrasts with Marizomib's potential in treating glioblastoma. [, ]
Ixazomib
Compound Description: Ixazomib is an orally bioavailable proteasome inhibitor structurally related to Bortezomib, specifically designed to target the CT-L activity of the proteasome. []
Relevance: Ixazomib, primarily investigated for multiple myeloma, belongs to the same class of reversible proteasome inhibitors as Bortezomib, both primarily targeting the CT-L subunit. [] Similar to Bortezomib, Ixazomib's reversible binding mechanism distinguishes it from Marizomib's irreversible, pan-subunit inhibition. []
Oprozomib
Compound Description: Oprozomib is an orally bioavailable proteasome inhibitor designed as a next-generation alternative to Bortezomib, sharing its target specificity for the CT-L proteasome subunit. []
Relevance: Oprozomib, similar to Ixazomib, is a second-generation, reversible proteasome inhibitor designed for oral administration. [] Both drugs primarily inhibit the CT-L proteasome activity, contrasting with Marizomib's broader, irreversible pan-subunit inhibition profile. [] This distinction suggests potentially different mechanisms of action and resistance profiles between these compounds.
Delanzomib
Compound Description: Delanzomib is a proteasome inhibitor that primarily targets the CT-L activity of the proteasome, and has been investigated in clinical trials for multiple myeloma. []
Relevance: Delanzomib primarily inhibits the CT-L subunit, similar to Bortezomib, Carfilzomib, Ixazomib, and Oprozomib. [] This targeted inhibition contrasts with Marizomib's ability to effectively inhibit all three proteasome subunits, potentially giving it a broader spectrum of activity and a different resistance profile. []
Compound Description: NPI-0047 is a reversible analog of Marizomib, lacking the chlorine leaving group that confers irreversible binding to the proteasome. []
Relevance: NPI-0047 is structurally very similar to Marizomib, with the key difference being the absence of the chlorine atom, which makes NPI-0047 a reversible proteasome inhibitor. [] Comparative studies using NPI-0047 have been instrumental in elucidating the importance of irreversible binding for Marizomib's prolonged duration of action, greater cytotoxicity, and attenuated efflux from cells. []
Panobinostat
Compound Description: Panobinostat is a potent pan-histone deacetylase inhibitor (HDACi) that demonstrates a broader spectrum of inhibitory activity compared to the FDA-approved vorinostat. [] It inhibits all class I, II, and IV HDACs at clinically achievable concentrations. []
Relevance: Panobinostat is frequently investigated in combination with Marizomib in preclinical studies, particularly for hematological malignancies and glioblastoma. [, , , , , ] Studies consistently report synergistic anti-tumor activity when these two agents are combined. [, , , , ] This synergy is attributed to enhanced inhibition of the NFκB signaling pathways, increased induction of the unfolded protein response, and enhanced apoptosis. [, , , ]
Vorinostat
Compound Description: Vorinostat is an FDA-approved HDACi used in cancer treatment, although it displays a less potent and narrower spectrum of inhibitory activity compared to Panobinostat. []
Relevance: Vorinostat serves as a comparative HDACi to Panobinostat when investigating synergistic potential with Marizomib. [] Notably, while Panobinostat consistently exhibits synergy with Marizomib, combinations with Vorinostat do not demonstrate the same level of synergistic cytotoxicity. [] This difference highlights the importance of the specific HDACi used in combination with Marizomib.
Romidepsin
Compound Description: Romidepsin is a potent HDACi used in various cancer treatments, including cutaneous T-cell lymphoma and peripheral T-cell lymphoma. [, ]
Relevance: Similar to Panobinostat, Romidepsin exhibits strong synergy when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] This synergistic effect is particularly relevant for exploring novel therapeutic options for this aggressive pediatric brain tumor.
Lenalidomide
Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma. []
Relevance: Lenalidomide, often included in combination therapies for multiple myeloma, has demonstrated synergistic anti-myeloma activity when combined with Marizomib. [] This synergy makes the combination a potential therapeutic strategy for treating relapsed and refractory multiple myeloma.
Compound Description: Pomalidomide, an IMiD similar to Lenalidomide, is approved by the FDA for treating relapsed and refractory multiple myeloma, particularly in patients who have received prior Lenalidomide and Bortezomib. [, ]
Relevance: Pomalidomide exhibits remarkable synergistic anti-myeloma activity when combined with Marizomib, demonstrating enhanced proteasome inhibition and efficacy in overcoming drug resistance. [, ] These findings support the clinical investigation of this combination for treating relapsed and refractory multiple myeloma.
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in standard chemotherapeutic regimens for glioblastoma. [, , ]
Relevance: TMZ represents the standard-of-care chemotherapy in glioblastoma treatment and is often used as a reference point when evaluating the efficacy of Marizomib. [, ] While preclinical studies have explored combinations of TMZ and Marizomib, a recent phase III clinical trial (EORTC 1709/CCTG CE.8) indicated that adding Marizomib to standard TMZ-based radiochemotherapy did not improve overall survival or progression-free survival in newly diagnosed glioblastoma patients. [, ]
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor commonly used in chemotherapy regimens for various cancers. [, ]
Relevance: Etoposide has shown some synergistic effects when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] While this combination holds promise for further investigation, the synergy is not as robust as that observed with HDACi like Panobinostat and Romidepsin.
AZD5582
Compound Description: AZD5582 is a potent and selective small-molecule inhibitor of apoptosis proteins (IAPs), particularly targeting XIAP, cIAP1, and cIAP2. []
Relevance: AZD5582, by inhibiting IAPs, enhances the anti-proliferative activity of Marizomib in patient-derived GBM spheres. [] This synergistic interaction highlights a potential therapeutic strategy to enhance Marizomib's efficacy in glioblastoma.
LCL161
Compound Description: LCL161 is a small-molecule inhibitor of IAPs, exhibiting a similar mechanism of action to AZD5582 by targeting XIAP, cIAP1, and cIAP2. []
Relevance: Similar to AZD5582, LCL161 potentiates the anti-proliferative activity of Marizomib in patient-derived GBM spheres, making the combination a potential therapeutic strategy for glioblastoma treatment. []
N-acetyl cysteine (NAC)
Compound Description: N-acetyl cysteine (NAC) is a precursor to glutathione, a potent antioxidant, and is often used to mitigate oxidative stress. [, ]
Relevance: NAC effectively blocks Marizomib-induced free radical production and apoptosis in glioblastoma cell lines, highlighting the role of reactive oxygen species in Marizomib's mechanism of action. [, ] Notably, NAC's protective effect appears independent of its impact on glutathione levels, suggesting alternative mechanisms of action are involved. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis.
Lodoxamide is a potent agonist of GPR35 with an EC50 value of 1.61 nM in a β-arrestin-2 interaction assay using CHO-K1 cells expressing the human receptor. It inhibits histamine release induced by compound 48/80, anti-IgE, or A23187 in isolated rat peritoneal mast cells (IC50s = 0.1-50 µM) and inhibits A23187-induced calcium influx in mast cells. It reduces antigen-induced histamine release from rat conjunctival tissue by 46% in vitro when used at a concentration of 10 µg/ml. Lodoxamine (0.1 and 10%, w/v) reduces the immediate hypersensitivity response in rat conjunctiva in vivo in a dose-dependent manner and reduces mast cell degranulation in a topical ovalbumin challenge. Formulations containing lodoxamide have been used in the treatment of vernal conjunctivitis and keratitis. Lodoxamide is a synthetic mast cell stabilizing compound with anti-inflammatory activity. Lodoxamide appears to inhibit the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell degranulation and the release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Lodoxamide also inhibits eosinophil chemotaxis. When applied topically to the eye, this drug prevents the symptoms associated with keratitis or conjunctivitis. Lodoxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid. Lodoxamide is a mast-cell stabilizer for topical administration into the eye. Mast-cell stabilizers, first one approved being cromolyn sodium, are used in treatment of ocular hypersensitivity reactions such as vernal conjunctivitis. These conditions often require treatment with anti-inflammatory medications such as ophthalmic NSAIDs or topical steroids which may cause systemic or toxic effects long-term. Although less effective than topical steroids at decreasing inflammation, mast-cell stabilizers offer another treatment option and exhibit minimal adverse effects. Lodoxamide is marketed under the brand name Alomide by Alcon.